Trisodium phosphate

Description

Properties

Key on ui mechanism of action |

Sodium phosphate is thought to work by increasing the amount of solute present in the intestinal lumen thereby creating an osmotic gradient which draws water into the lumen. ... /Promotes/ defecation by retaining water in the intestinal lumen through osmotic forces. ... May also act by stimulating release of cholecystokinin. /Sodium phosphate & sodium biphosphate (Fleet's enema & Fleet's Phospho-soda)/ Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions in almost all organs and tissues. It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium and a primary role in the renal excretion of hydrogen ion. |

|---|---|

CAS No. |

7632-05-5 |

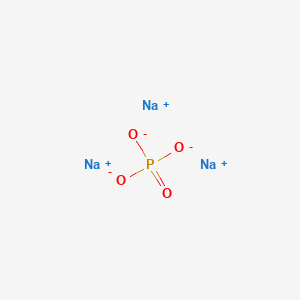

Molecular Formula |

H3NaO4P |

Molecular Weight |

120.985 g/mol |

IUPAC Name |

sodium;dihydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)O.[Na] |

Color/Form |

Colorless, monoclinic crystals White crystalline powde |

density |

2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |

melting_point |

Decomposes at 75 200 °C (decomposes) |

physical_description |

Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |

Related CAS |

65185-91-3 |

solubility |

Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium phosphate is typically synthesized through the neutralization of phosphoric acid with sodium carbonate, which produces disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form this compound and water .

Industrial Production Methods:

-

Raw Material Preparation:

Phosphate Rock: High-grade phosphate rock is crushed, ground, and screened to produce phosphate rock powder.

-

Reaction Process:

Acid Digestion Reaction: Phosphate rock powder is reacted with sulfuric acid to produce phosphoric acid. The reaction temperature and sulfuric acid addition rate are controlled to ensure complete reaction.

Neutralization Reaction: The generated phosphoric acid is neutralized with soda ash to produce this compound.

-

Post-Treatment:

Filtration: The reaction solution is filtered to remove unreacted phosphate powder and impurities.

Crystallization: The filtered solution undergoes crystallization to obtain this compound crystals. Temperature and concentration are controlled to improve crystal quality and yield.

Drying: The crystallized this compound is dried to obtain the final product.

Chemical Reactions Analysis

Aqueous Behavior and pH Effects

In water, TSP dissociates completely, producing a strongly alkaline solution (pH ~12 for 1% solution):

The high pH disrupts microbial membranes, causing protein denaturation and DNA release, as observed in Salmonella studies .

Reactions with Acids and Bases

-

With strong acids (e.g., HCl):

This exothermic reaction releases heat and corrosive fumes .

-

With NaOH:

Used in regeneration during CO₂ capture, producing sodium carbonate (Na₂CO₃) as a side product .

Reactions with Metals

TSP reacts with metals in the presence of water, particularly under acidic conditions:

-

With magnesium (Mg):

-

Corrosion of copper oxides in soldering:

Thermal Decomposition

At high temperatures, TSP decomposes into toxic oxides:

This releases phosphorus oxides (P₂O₅) and sodium oxide (Na₂O) .

Precipitation Reactions with Metal Ions

TSP precipitates heavy metals from solutions, forming insoluble phosphates:

| Metal Ion | Reaction | Application |

|---|---|---|

| Ca²⁺ | Water softening, wastewater treatment | |

| Mg²⁺ | Seawater treatment | |

| Cu²⁺/Zn²⁺ | Hazardous sludge stabilization |

Reactions in Cleaning and Degreasing

The alkaline solution (pH 12) saponifies lipids:

This reaction underpins TSP’s use in degreasing surfaces prior to painting .

Scientific Research Applications

Food Industry Applications

Antimicrobial Properties

TSP has been shown to effectively reduce foodborne pathogens such as Campylobacter and Salmonella in poultry products. A study by Sarjit & Dykes (2015) demonstrated that TSP concentrations of 10% and 12% significantly lowered pathogen counts on duck meat, with Campylobacter levels falling below detection limits at higher concentrations . The antimicrobial effect is attributed to TSP's alkaline nature, which disrupts bacterial cell membranes, leading to cell death .

Emulsifier and pH Regulator

In food processing, TSP serves as an emulsifier and pH regulator. It helps maintain the texture of processed foods by preventing ingredient separation. Its use in dairy products, processed meats, and baked goods enhances texture and extends shelf life . Regulatory bodies like the FDA monitor its use to ensure safety, as excessive phosphate consumption can lead to health issues .

Water Treatment Applications

Water Softening

TSP plays a crucial role in water treatment processes, particularly in softening water by precipitating calcium and magnesium ions responsible for hardness. This prevents scale formation in pipes and appliances, enhancing the efficiency of heating systems .

Boiler Maintenance

In boiler systems, TSP is used to condition feed water, preventing mineral buildup that can impair efficiency. It helps maintain optimal pH levels and reduces corrosion risks .

Agricultural Applications

Postharvest Treatment

Research indicates that TSP can improve the storage quality of fruits like jujube by reducing weight loss and maintaining firmness during storage. A study found that TSP treatment helped control postharvest diseases while preserving sucrose metabolism in harvested fruits .

Industrial Applications

Ceramics and Textiles

In the ceramics industry, TSP acts as a deflocculant, improving the dispersion of clay particles during slip casting. In textiles, it functions as a detergent and wetting agent, enhancing dye penetration and impurity removal from fabrics .

Cleaning Agent for Paints

TSP is commonly used as a cleaning agent to prepare surfaces for painting. It effectively removes old paint, grease, and mildew, ensuring better adhesion of new paint .

Emerging Technologies

Recent research is exploring innovative applications of TSP in fields such as nanotechnology. Its chemical properties make it suitable for synthesizing nanomaterials and developing specialized coatings . Additionally, TSP has been investigated for its potential in capturing carbon dioxide from flue gas mixtures, showcasing its versatility in addressing environmental challenges .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Food Industry | Antimicrobial agent against pathogens; emulsifier; pH regulator | Effective against Campylobacter and Salmonella; enhances food texture and shelf life |

| Water Treatment | Softening water; boiler maintenance | Prevents scale formation; improves heating system efficiency |

| Agriculture | Postharvest treatment for fruits | Maintains fruit quality; controls postharvest diseases |

| Industrial Cleaning | Cleaning agent for paints; detergent in textiles | Improves surface preparation for painting; enhances dye penetration |

| Emerging Technologies | Nanotechnology applications; CO2 capture from flue gas | Potential for innovative uses in environmental management |

Mechanism of Action

The mechanism of action of trisodium phosphate is primarily based on its high alkalinity. In solution, it disrupts cell membranes and removes fat films, causing cells to leak intracellular fluid. This property makes it effective as a cleaning agent and in eliminating bacteria from surfaces . Additionally, this compound acts as a surfactant, contributing to the removal of bacteria not yet strongly adhered to surfaces .

Comparison with Similar Compounds

Key Differences :

- Solubility : K₃PO₄’s higher solubility makes it preferable in liquid formulations, while TSP’s lower solubility suits powdered cleaners .

- Cation Impact : Potassium in K₃PO₄ enhances nutrient delivery in fertilizers, whereas sodium in TSP limits its use in agriculture due to soil salinity risks .

This compound vs. Sodium Tripolyphosphate (STPP, Na₅P₃O₁₀)

| Property | This compound (Na₃PO₄) | Sodium Tripolyphosphate (Na₅P₃O₁₀) |

|---|---|---|

| Structure | Orthophosphate | Polyphosphate (chain structure) |

| Chelation Capacity | Low | High |

| Applications | Cleaning, pH adjustment | Detergent builder, water softening |

| Environmental Impact | Moderate | Restricted in some regions (eutrophication) |

Research Findings :

- STPP’s polyphosphate structure enables superior metal ion chelation, enhancing detergent efficiency compared to TSP .

- In meat processing, STPP improves water retention better than TSP but is less effective than pyrophosphates .

This compound vs. Tetrasodium Pyrophosphate (TSPP, Na₄P₂O₇)

| Property | This compound (Na₃PO₄) | Tetrasodium Pyrophosphate (Na₄P₂O₇) |

|---|---|---|

| Structure | Monomeric | Dimeric (P₂O₇⁴⁻) |

| Function | Alkaline cleaner | Buffering agent, emulsifier |

| Food Applications | Limited (pH control) | Cheese emulsification, dairy products |

Chemical Behavior :

- TSPP forms stable complexes with calcium, making it ideal for dairy applications, while TSP’s high alkalinity limits its food uses .

This compound vs. Monosodium Phosphate (MSP, NaH₂PO₄)

| Property | This compound (Na₃PO₄) | Monosodium Phosphate (NaH₂PO₄) |

|---|---|---|

| pH (1% solution) | 12–13 | 4.1–4.5 |

| Function | Alkaline agent | Acidulant, buffer |

| Biochemical Role | Inhibits H₂S in biogas production | Less effective in H₂S mitigation |

Research Insights :

Key Research Findings on TSP’s Efficacy

- Meat Processing : TSP enhances water-holding capacity but ranks below pyrophosphates in improving texture (order: pyrophosphate > TSP > hexametaphosphate) .

- Seafood Preservation : A 5% TSP dip significantly improves moisture retention and reduces microbial growth in frozen shrimp .

- Catalytic Applications : TSP reacts with lactic acid to form pyrophosphate and sodium lactate, enabling its use in chemical catalysis .

Q & A

Q. What are the primary synthetic pathways for trisodium phosphate (TSP), and how do reaction conditions influence product purity?

TSP is typically synthesized via neutralization of phosphoric acid with sodium carbonate or hydroxide. Key reactions include:

Q. Which analytical methods are validated for quantifying TSP concentration in aqueous solutions?

UV/visible absorption spectroscopy (200–222 nm) combined with partial least squares (PLS) modeling is effective. Pretreatment with Savitzky-Golay smoothing improves accuracy, and Monte Carlo cross-validation helps eliminate spectral outliers. This method achieves high correlation coefficients () for concentrations ranging from 0.1 to 10 g/L .

Q. How does TSP function as a pH buffer in nuclear reactor safety systems?

In HPR1000 reactors, TSP reduces hydrogen ion concentration in containment water, shifting iodine speciation toward non-volatile forms (e.g., iodide). Experimental dissolution studies under simulated accident conditions (temperature: 20–90°C, flow rates: 0.5–2.0 L/min) show that effective contact area and turbulence significantly enhance dissolution kinetics, critical for rapid pH adjustment .

Advanced Research Questions

Q. What experimental design considerations are critical when studying TSP’s role as a retarder in dental alginate impression materials?

- Control groups : Compare alginate with/without 2% TSP additive.

- Dimensional stability metrics : Measure linear shrinkage (%) post-setting using calibrated calipers.

- Statistical validation : Apply Shapiro-Wilk (normality) and Levene’s (homogeneity) tests. If assumptions hold, use unpaired t-tests (α = 0.05) to confirm significance. Ensure ambient humidity (50–60%) and temperature (23°C) are controlled to minimize confounding variables .

Q. How can researchers resolve contradictions in TSP’s efficacy for heavy metal immobilization?

In chromium remediation studies, TSP failed to bind Cr(III) at pH 12.18 despite theoretical expectations. To address this:

- Alternative ligands : Test polyphosphates or chelating agents (e.g., EDTA) with higher affinity for Cr(III).

- Speciation analysis : Use X-ray absorption spectroscopy (XAS) to identify dominant Cr species under experimental conditions.

- Competing ions : Evaluate interference from Ca²⁺ or Mg²⁺, which may precipitate phosphate and reduce TSP availability .

Q. What methodologies quantify TSP’s environmental persistence and eutrophication potential?

- Mesocosm experiments : Simulate aquatic ecosystems with TSP concentrations (1–100 mg/L) and monitor algal growth (chlorophyll-a assays).

- Phosphate cycling analysis : Use isotopic labeling (³²P) to track TSP adsorption/desorption in sediments.

- Modeling : Apply hydrodynamic models (e.g., SWAT) to predict TSP transport in watersheds, incorporating soil pH and organic matter content as variables .

Q. How do temperature and humidity affect TSP’s physical stability during storage?

- Caking mechanism : At 40°C and 2% moisture, TSP forms 560,000 crystals/kg (≤3 mm size), increasing caking strength by 30% vs. 10°C.

- Preventive measures : Use desiccants (silica gel) and hermetic packaging. For bulk storage, fluidized-bed drying reduces moisture to <0.5% .

Methodological Guidance

Q. What safety protocols are recommended for handling TSP in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (pH 12.5 solutions cause severe irritation).

- Ventilation : Use fume hoods for powder handling to prevent inhalation.

- Spill management : Neutralize spills with weak acids (e.g., acetic acid) before rinsing. Avoid ethanol (insoluble TSP precipitates) .

Q. How to design a study evaluating TSP’s role in radionuclide immobilization?

- Batch experiments : Expose TSP solutions (0.1–1.0 M) to simulated radionuclides (e.g., Cs⁺, Sr²⁺) at varying pH (8–12).

- Analytical techniques : Use ICP-MS for metal quantification and XRD to identify phosphate-metal complexes.

- Kinetic modeling : Apply pseudo-second-order models to adsorption data for mechanism elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.